

# Cross-validation of analytical methods for fluorinated refrigerant analysis

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## Compound of Interest

Compound Name: *1-Chloro-2,3,3,3-tetrafluoropropane*

CAS No.: *151771-09-4*

Cat. No.: *B8518200*

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Title: Analytical Cross-Validation for Next-Generation Fluorinated Propellants in pMDIs: A Comparative Guide

## Executive Summary & Industry Context

The pharmaceutical industry is currently undergoing a critical formulation transition for pressurized metered-dose inhalers (pMDIs). Driven by global environmental mandates to reduce greenhouse gas emissions, legacy high-global-warming-potential (GWP) hydrofluoroalkanes (e.g., HFA-134a) are being phased out in favor of next-generation, low-GWP fluorinated refrigerants/propellants such as HFA-152a and HFO-1234ze[1].

Because these new propellants possess distinct physicochemical properties—including altered polarity, density, and solvency—they fundamentally alter the extractables and leachables (E&L) profile of the pMDI device[1]. The interaction between these new fluorinated matrices, active pharmaceutical ingredients (APIs), and elastomeric valve components can lead to the formation of novel degradation products and trace nitrosamines[1]. Consequently, drug

development professionals must deploy and cross-validate orthogonal analytical methods to ensure both the absolute purity of the propellant and the safety of the patient.

## Mechanistic Causality: Why Cross-Validate GC-MS and GC-FID?

Gas Chromatography (GC) is the foundational technique for analyzing highly volatile fluorinated propellants. However, relying on a single detection modality introduces critical analytical blind spots. Cross-validating Gas Chromatography-Mass Spectrometry (GC-MS) with Gas Chromatography-Flame Ionization Detection (GC-FID) creates a comprehensive, self-validating analytical ecosystem.

- **GC-MS (Structural Elucidation):** MS is essential for the trace-level detection and structural identification of unknown leachables. It is particularly critical for identifying volatile, non-API-specific nitrosamines and degradation products migrating from device plastics (e.g., polybutylene terephthalate dimers)[1]. However, mass spectrometers can suffer from non-linear responses at high concentrations due to ion source saturation, making them less ideal for the primary assay of the bulk propellant.
- **GC-FID (Robust Quantification):** FID relies on the combustion of carbon-hydrogen bonds. While highly fluorinated compounds like HFO-1234ze exhibit a lower relative response factor than pure hydrocarbons, FID provides an exceptionally wide, strictly linear dynamic range[2]. This makes it the gold standard for quantifying the main propellant assay and known major impurities without the risk of detector saturation.

Table 1: Objective Performance Comparison of Analytical Modalities

Analytical Parameter	GC-MS (Single Quadrupole)	GC-FID	Mechanistic Implication for pMDIs
Primary Utility	Structural elucidation & unknown identification	Routine assay & robust quantification	MS is required for E&L discovery; FID is optimal for routine QC release.
Sensitivity (Volatiles)	Picogram (pg) to Femtogram (fg) range	Nanogram (ng) range	MS detects trace nitrosamines[1]; FID detects bulk propellant shifts.
Linear Dynamic Range	$\sim 10^3$ to $10^4$	$\sim 10^6$ to $10^7$	FID prevents detector saturation when analyzing high-concentration HFO-1234ze[2].
Response to Fluorocarbons	Highly specific (via extractable ion chromatograms)	Lower response factor than hydrocarbons, but highly predictable	FID requires careful calibration with pure reference standards due to C-F bond combustion mechanics.

## Self-Validating Experimental Protocol: Simultaneous Cross-Validation

To objectively compare method performance and eliminate run-to-run variance, the following step-by-step protocol details a self-validating workflow for analyzing HFA-152a and its impurities.

### Step 1: Sample Introduction via Headspace Sampling

- Causality: Fluorinated propellants are highly volatile gases at ambient conditions. Direct liquid injection risks rapid, uncontrolled expansion in the GC inlet, causing sample loss and

poor reproducibility. Headspace sampling allows for controlled vaporization[3].

- Self-Validating Mechanism: Transfer the pMDI formulation into a sealed headspace vial and immediately spike the sample with a stable isotopically labeled internal standard (e.g., deuterated fluorobenzene). This internal standard intrinsically corrects for any volumetric variations during headspace extraction.

#### Step 2: Chromatographic Separation

- Utilize a thick-film volatile-specific column, such as an Rxi-624Sil MS (60 m x 0.32 mm, 1.8 µm film thickness), which provides the necessary retention and resolution for highly volatile fluorinated species[4].
- Program the GC oven with a sub-ambient starting temperature (e.g., 10°C using cryogenic cooling) to focus the volatile propellant at the head of the column, followed by a controlled ramp to 200°C to elute heavier leachables.

#### Step 3: Parallel Detection (Effluent Splitting)

- Install a microfluidic splitter at the end of the analytical column to divide the effluent equally between the MS and FID.
- Causality: This guarantees that both detectors analyze the exact same sample plug simultaneously. Any quantitative deviation observed between the two methods is therefore strictly due to detector mechanics, completely eliminating injection-to-injection variability as a confounding factor.

#### Step 4: Statistical Concordance and Validation

- Following industry best practices for cross-validation, analyze a set of Quality Control (QC) samples (low, medium, and high concentrations) in at least triplicate[5].
- Assess the quantitative agreement between the GC-MS and GC-FID data using Deming regression or Bland-Altman plots to identify any systematic bias[5]. Ensure that residual solvent limits comply with established safety-based thresholds, such as those outlined in USP <467>[6].

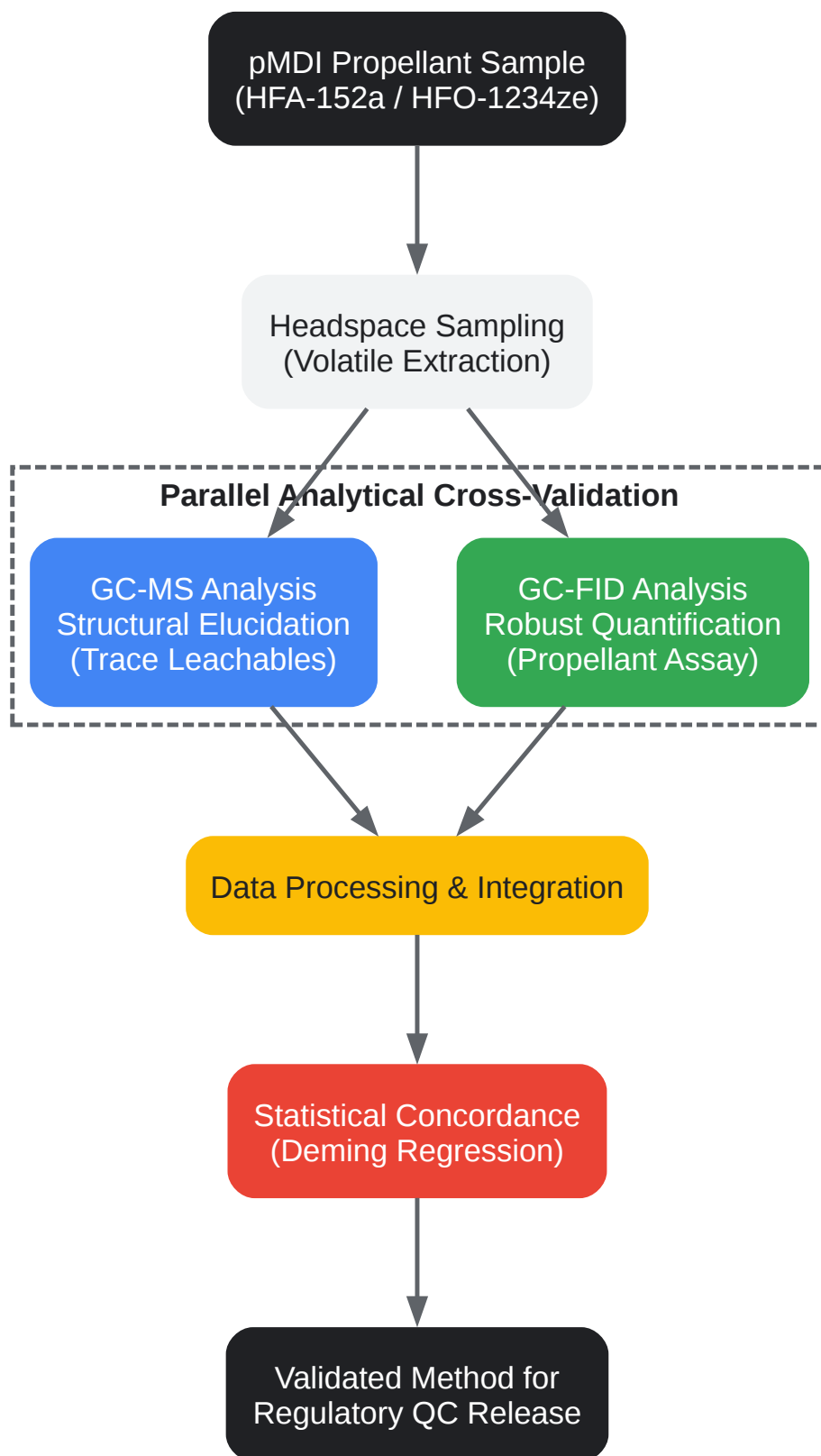
## Experimental Data & Validation Metrics

The following table summarizes representative cross-validation data for a low-GWP propellant, demonstrating how the orthogonal strengths of MS and FID satisfy different regulatory acceptance criteria.

Table 2: Cross-Validation Metrics for HFA-152a Impurity Profiling

Validation Parameter	GC-MS Results (Trace Impurities)	GC-FID Results (Propellant Assay)	Acceptance Criteria (ICH Q2 / USP <467>)
Accuracy (Recovery)	94.5% - 102.1%	99.1% - 100.8%	80% - 120% for trace; 98% - 102% for assay
Precision (%RSD, n=6)	4.2%	0.8%	< 10% for trace; < 2.0% for assay
Linearity (R <sup>2</sup> )	0.991	0.9998	≥ 0.990
Limit of Detection (LOD)	0.05 ppm	5.0 ppm	Signal-to-Noise (S/N) ≥ 3:1
Limit of Quantitation	0.15 ppm	15.0 ppm	Signal-to-Noise (S/N) ≥ 10:1

## Analytical Workflow Visualization



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Fig 1. Parallel cross-validation workflow for pMDI fluorinated propellants using GC-MS and GC-FID.

## References

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